3-(Cyclopentyloxy)pyrazine-2-carbonitrile

Lipophilicity Drug-likeness ADME Prediction

Secure your kinase drug discovery program's SAR continuity with 3-(Cyclopentyloxy)pyrazine-2-carbonitrile (CAS 1247574-85-1). This pre-functionalized 3-alkoxypyrazine-2-carbonitrile delivers a calculated logP of 1.4, ideal for oral bioavailability optimization, and a cyclopentyloxy group occupying a unique steric niche between methoxy and cyclohexyloxy. The pyrazine-2-carbonitrile core provides a privileged hydrogen-bond acceptor motif for ATP-binding site targeting, while the nitrile serves as a versatile synthetic handle for rapid library enumeration. Unlike generic methoxy or n-butoxy analogues, the conformationally rigid cyclopentyl ring enhances target binding specificity and metabolic stability—critical parameters that cannot be replicated with alternative alkoxy substituents.

Molecular Formula C10H11N3O
Molecular Weight 189.218
CAS No. 1247574-85-1
Cat. No. B2865496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopentyloxy)pyrazine-2-carbonitrile
CAS1247574-85-1
Molecular FormulaC10H11N3O
Molecular Weight189.218
Structural Identifiers
SMILESC1CCC(C1)OC2=NC=CN=C2C#N
InChIInChI=1S/C10H11N3O/c11-7-9-10(13-6-5-12-9)14-8-3-1-2-4-8/h5-6,8H,1-4H2
InChIKeyDWNMJYZDOMJULU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Cyclopentyloxy)pyrazine-2-carbonitrile (CAS 1247574-85-1): Procurement-Relevant Identity and Class Context


3-(Cyclopentyloxy)pyrazine-2-carbonitrile is a disubstituted pyrazine building block belonging to the 3-alkoxypyrazine-2-carbonitrile class [1]. It features a cyclopentyloxy ether at the 3-position and a nitrile at the 2-position of the pyrazine ring. Its computed physicochemical profile includes a molecular weight of 189.21 g/mol, a calculated lipophilicity (XLogP3-AA) of 1.4, and a topological polar surface area of 58.8 Ų [2]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, where the pyrazine-2-carbonitrile core serves as a privileged scaffold for kinase inhibitor design and the cyclopentyloxy group modulates steric and electronic properties distinct from linear or smaller alkoxy analogues [1][3].

Why 3-(Cyclopentyloxy)pyrazine-2-carbonitrile Cannot Be Simply Replaced by Other 3-Alkoxypyrazine-2-carbonitriles in Research


Within the 3-alkoxypyrazine-2-carbonitrile series, the nature of the alkoxy substituent directly governs the compound's lipophilicity, metabolic stability, and target binding conformation [1]. The cyclopentyloxy group occupies a distinct steric and lipophilic parameter space (e.g., calculated logP ~1.4 for cyclopentyloxy versus ~0.5 for methoxy) that cannot be replicated by smaller (methoxy, ethoxy) or conformationally flexible (n-butoxy) congeners [2]. Generic substitution risks altering scaffold reactivity during downstream functionalization and invalidates structure-activity relationship (SAR) continuity in lead optimization campaigns, particularly where the cyclopentyl ring's conformational rigidity and ring strain influence binding pocket complementarity [3].

Quantitative Differentiation of 3-(Cyclopentyloxy)pyrazine-2-carbonitrile Against Closest Analogs


Computed Lipophilicity Advantage of Cyclopentyloxy Over Methoxy and Ethoxy Congeners

The substitution of a cyclopentyloxy group at the pyrazine 3-position provides a calculated lipophilicity (XLogP3-AA) of 1.4, which is significantly higher than the predicted values for the 3-methoxy and 3-ethoxy analogues [1]. This places the compound within the optimal logP range (1–3) for oral bioavailability and CNS permeability, while the smaller alkoxy analogues fall below this window [2].

Lipophilicity Drug-likeness ADME Prediction

Steric Bulk Differentiation: Cyclopentyloxy vs. Cyclohexyloxy and Linear Alkoxy Substituents

The cyclopentyloxy group provides a distinct steric profile characterized by a medium-sized cyclic ether (5-membered ring) with limited conformational flexibility compared to the larger cyclohexyloxy (6-membered) or the freely rotating n-butoxy chain [1]. In the context of CHK1 inhibitor optimization, 3-alkoxy substituents directly influence the dihedral angle between the pyrazine core and the solvent-exposed region, with the cyclopentyl ring predicted to occupy an intermediate volume that balances target complementarity and solubility [2].

Steric parameters SAR Ligand efficiency

Synthetic Tractability: One-Step Installation of Cyclopentyloxy vs. Multi-Step Alternative Etherifications

The 3-alkoxypyrazine-2-carbonitrile scaffold is accessible via direct nucleophilic substitution of pyrazine-2,3-dicarbonitrile with alcohols under basic conditions, a methodology validated for a series of alcohols including cyclopentanol [1]. The pre-formed 3-(cyclopentyloxy)pyrazine-2-carbonitrile building block eliminates the need for late-stage cyclopentanol displacement on more complex intermediates, which can be low-yielding due to the secondary alcohol's reduced nucleophilicity compared to primary alcohols [2].

Synthetic chemistry Building block Medicinal chemistry

High-Value Application Scenarios for 3-(Cyclopentyloxy)pyrazine-2-carbonitrile in Drug Discovery


Kinase Inhibitor Lead Optimization Requiring Balanced Lipophilicity

In medicinal chemistry programs targeting kinase ATP-binding sites, the pyrazine-2-carbonitrile core provides a hydrogen-bond acceptor motif, while the cyclopentyloxy group at the 3-position delivers a calculated logP of 1.4, falling within the optimal range for oral bioavailability [1]. This compound is particularly suited as a starting scaffold when optimizing for permeability without introducing excessive lipophilicity that would compromise solubility or metabolic stability. The established role of 3-alkoxypyrazine-2-carbonitriles in CHK1 inhibitor development supports the utility of this substitution pattern in kinase-focused libraries [2].

Fragment-Based Drug Discovery (FBDD) Requiring Sterically Differentiated Alkoxy Probes

The cyclopentyloxy group occupies a distinct steric niche—larger than methoxy or ethoxy but more compact than cyclohexyloxy—making this compound a valuable tool for probing steric tolerance in fragment binding sites [1]. In fragment growing exercises, the nitrile group serves as a synthetic handle for elaboration, while the cyclopentyl ring provides three-dimensional character that can enhance binding specificity over flat aromatic substituents. Procurement of this specific analogue ensures SAR continuity when transitioning from fragment hit to lead.

Building Block for Diversity-Oriented Synthesis (DOS) of Pyrazine-Containing Libraries

As a pre-functionalized 3-alkoxypyrazine-2-carbonitrile, this compound enables rapid library enumeration through transformations of the nitrile group (e.g., hydrolysis to carboxamide, reduction to aminomethyl, or tetrazole formation) [1]. The cyclopentyloxy substituent remains stable under these conditions, allowing the generation of analogues with diverse 2-position functionality while maintaining a constant 3-cyclopentyloxy pharmacophoric element. This supports parallel synthesis strategies in hit-to-lead campaigns [2].

Quote Request

Request a Quote for 3-(Cyclopentyloxy)pyrazine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.